molecular formula C12H6Cl4 B590591 3,5,6,8-Tetrachloroacenaphthene CAS No. 100125-35-7

3,5,6,8-Tetrachloroacenaphthene

Cat. No. B590591
CAS RN: 100125-35-7
M. Wt: 291.98
InChI Key: RXLQNWOUJAYRDM-UHFFFAOYSA-N
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Description

3,5,6,8-Tetrachloroacenaphthene is a chemical compound with the molecular formula C12H6Cl4 . It is used in various biochemical research .


Molecular Structure Analysis

The molecular structure of 3,5,6,8-Tetrachloroacenaphthene consists of 12 carbon atoms ©, 6 hydrogen atoms (H), and 4 chlorine atoms (Cl). The molecular weight is 291.99 .

Scientific Research Applications

Organic Semiconductors Research into the synthesis and characterization of benzo[1,2-b:3,4-b':5,6-b'']trithiophene (BTT) oligomers explores the potential application of similar chlorinated compounds in organic semiconductors. These oligomers are evaluated for their solubility, molecular structure, and potential as p-channel organic semiconductors, indicating the role of such materials in advancing organic electronics and optoelectronic devices (Kashiki et al., 2011).

Organic Synthesis Another application is demonstrated by the study of Naphthalene-1,8-diylbis(diphenylmethylium), which showcases the synthesis of 1,1,2,2-tetraphenylacenaphthene through unique electron-transfer reduction behavior. This process highlights the use of chlorinated compounds in organic synthesis, particularly in the oxidative self-coupling of N,N-dialkylanilines, offering insights into novel methodologies for synthesizing complex organic molecules (Saitoh et al., 2006).

Polymer Solar Cells The synthesis of hyperbranched polythiophenes containing tetrachloroperylene bisimide as a bridging moiety for polymer solar cells emphasizes the exploration of chlorinated compounds in the development of new materials for solar energy conversion. These studies focus on the thermal, electrochemical, and opto-electrical properties of derivatives, aiming to enhance the efficiency and stability of polymer solar cells (Yang et al., 2014).

Mechanism of Action

3,5,6,8-Tetrachloroacenaphthene: likely interacts with specific cellular targets.

Biochemical Pathways

Unfortunately, specific biochemical pathways affected by 3,5,6,8-Tetrachloroacenaphthene remain elusive. Researchers often rely on phenotypic-based screening to measure cellular responses, but this approach doesn’t always reveal the underlying pathways .

Action Environment

Environmental factors play a crucial role in efficacy and stability Factors like temperature, pH, and exposure to light can influence the compound’s action

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,5,6,8-Tetrachloroacenaphthene can be achieved through a multi-step process involving the synthesis of intermediate compounds.", "Starting Materials": ["Naphthalene", "Chlorine gas", "Sulfuric acid", "Nitric acid", "Acetic anhydride", "Acetic acid", "Sodium hydroxide", "Benzene"], "Reaction": [ "Step 1: Nitration of naphthalene using a mixture of nitric and sulfuric acid to obtain 1-nitronaphthalene", "Step 2: Halogenation of 1-nitronaphthalene using chlorine gas to obtain 1,5-dichloro-3-nitronaphthalene", "Step 3: Reduction of 1,5-dichloro-3-nitronaphthalene using sodium hydroxide to obtain 1,5-dichloro-3-aminonaphthalene", "Step 4: Acetylation of 1,5-dichloro-3-aminonaphthalene using acetic anhydride to obtain 1,5-dichloro-3-acetylamidonaphthalene", "Step 5: Diazotization of 1,5-dichloro-3-acetylamidonaphthalene using nitric acid and sodium nitrite to obtain 1,5-dichloro-3-diazoamidonaphthalene", "Step 6: Coupling of 1,5-dichloro-3-diazoamidonaphthalene with benzene using copper powder as a catalyst to obtain 3,5,6,8-Tetrachloroacenaphthene" ] }

CAS RN

100125-35-7

Product Name

3,5,6,8-Tetrachloroacenaphthene

Molecular Formula

C12H6Cl4

Molecular Weight

291.98

IUPAC Name

3,5,6,8-tetrachloro-1,2-dihydroacenaphthylene

InChI

InChI=1S/C12H6Cl4/c13-7-3-9(15)12-10(16)4-8(14)6-2-1-5(7)11(6)12/h3-4H,1-2H2

InChI Key

RXLQNWOUJAYRDM-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C(C3=C2C1=C(C=C3Cl)Cl)Cl)Cl

synonyms

3,5,6,8-Tetrachloro-1,2-dihydroacenaphthylene

Origin of Product

United States

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